molecular formula C13H10F2O3 B6293638 Methyl 4-(difluoromethoxy)-1-naphthoate CAS No. 1261559-96-9

Methyl 4-(difluoromethoxy)-1-naphthoate

Cat. No.: B6293638
CAS No.: 1261559-96-9
M. Wt: 252.21 g/mol
InChI Key: KBUGPIJSNZBHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(difluoromethoxy)-1-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a difluoromethoxy group attached to the naphthalene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(difluoromethoxy)-1-naphthoate typically involves the introduction of the difluoromethoxy group into the naphthalene ring. One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the naphthalene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(difluoromethoxy)-1-naphthoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various reduced naphthalene derivatives .

Scientific Research Applications

Methyl 4-(difluoromethoxy)-1-naphthoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(trifluoromethoxy)-1-naphthoate
  • Methyl 4-(methoxy)-1-naphthoate
  • Methyl 4-(ethoxy)-1-naphthoate

Uniqueness

Methyl 4-(difluoromethoxy)-1-naphthoate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs .

Properties

IUPAC Name

methyl 4-(difluoromethoxy)naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O3/c1-17-12(16)10-6-7-11(18-13(14)15)9-5-3-2-4-8(9)10/h2-7,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUGPIJSNZBHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C2=CC=CC=C21)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.